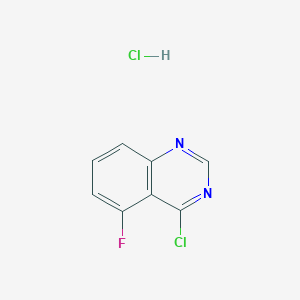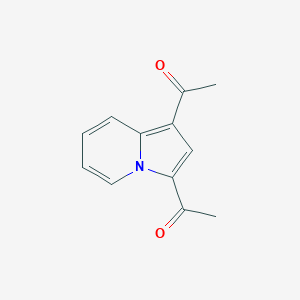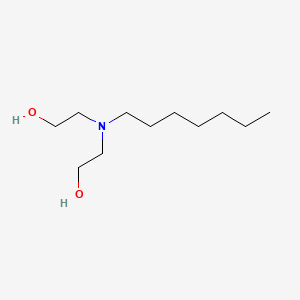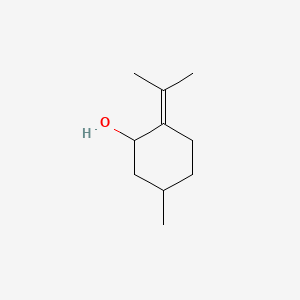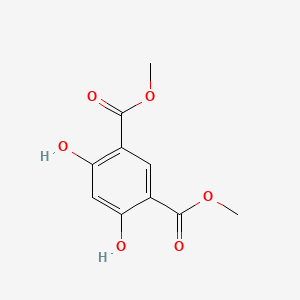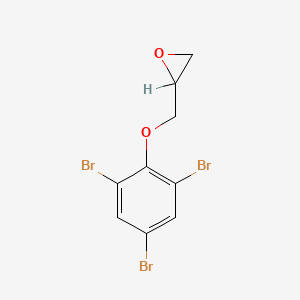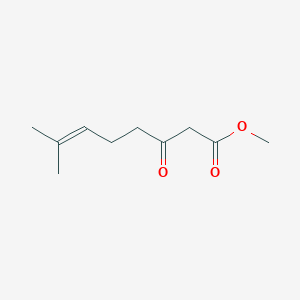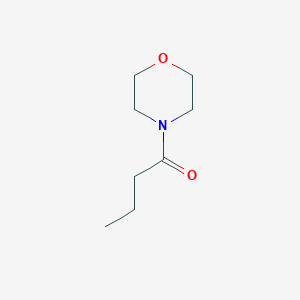![molecular formula C12H11ClO4 B3191250 Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate CAS No. 52927-44-3](/img/structure/B3191250.png)
Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate is an organic compound with the molecular formula C12H11ClO4. It is a derivative of propanedioic acid and contains a chlorophenyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of dimethyl malonate with 4-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to increase yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate involves its interaction with specific molecular targets. The chlorophenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and the target organism or system.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-[(4-bromophenyl)methylidene]propanedioate
- Dimethyl 2-[(4-fluorophenyl)methylidene]propanedioate
- Dimethyl 2-[(4-methylphenyl)methylidene]propanedioate
Uniqueness
Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. Compared to its bromine, fluorine, and methyl analogs, the chlorine atom provides distinct reactivity and interaction profiles, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
52927-44-3 |
|---|---|
Molecular Formula |
C12H11ClO4 |
Molecular Weight |
254.66 g/mol |
IUPAC Name |
dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C12H11ClO4/c1-16-11(14)10(12(15)17-2)7-8-3-5-9(13)6-4-8/h3-7H,1-2H3 |
InChI Key |
MLMWUEGNVJDKQJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)OC |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


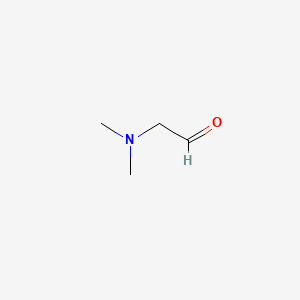
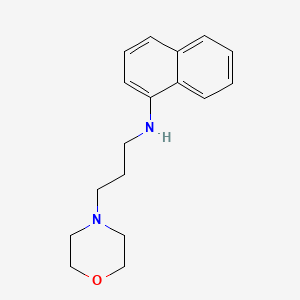
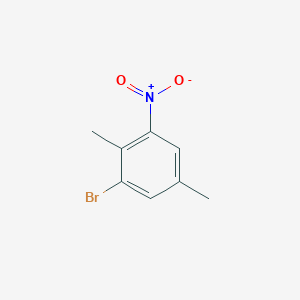
![1-[4-(Bromomethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B3191186.png)
